4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-4-yl]-6-methyl-1,4-oxazepan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-4-yl]-6-methyl-1,4-oxazepan-6-ol is a complex organic compound that features a unique combination of benzothiazole, quinazoline, and oxazepane moieties
Preparation Methods
The synthesis of 4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-4-yl]-6-methyl-1,4-oxazepan-6-ol involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the benzothiazole and quinazoline intermediates, followed by their coupling and subsequent functionalization to introduce the oxazepane ring.
Benzothiazole Synthesis: The benzothiazole moiety can be synthesized via the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Quinazoline Synthesis: The quinazoline core is often prepared through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Coupling and Functionalization:
Chemical Reactions Analysis
4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-4-yl]-6-methyl-1,4-oxazepan-6-ol undergoes various chemical reactions, including:
Scientific Research Applications
4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-4-yl]-6-methyl-1,4-oxazepan-6-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: It is used in biological studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-4-yl]-6-methyl-1,4-oxazepan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. This inhibition can result in the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately leading to cell death .
Comparison with Similar Compounds
Compared to other similar compounds, 4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-4-yl]-6-methyl-1,4-oxazepan-6-ol exhibits unique properties due to the presence of multiple fluorine atoms and the oxazepane ring. Similar compounds include:
Benzothiazole Derivatives: These compounds share the benzothiazole core but differ in their substituents, leading to variations in their biological activity.
Quinazoline Derivatives: Compounds with the quinazoline core are known for their anti-cancer properties, but the addition of the oxazepane ring in the target compound enhances its potency and selectivity.
Properties
Molecular Formula |
C29H30ClF3N6O3S |
---|---|
Molecular Weight |
635.1 g/mol |
IUPAC Name |
4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-4-yl]-6-methyl-1,4-oxazepan-6-ol |
InChI |
InChI=1S/C29H30ClF3N6O3S/c1-28(40)12-38(7-8-41-13-28)25-17-9-18(30)20(16-3-4-19(32)24-23(16)35-26(34)43-24)21(33)22(17)36-27(37-25)42-14-29-5-2-6-39(29)11-15(31)10-29/h3-4,9,15,40H,2,5-8,10-14H2,1H3,(H2,34,35)/t15-,28?,29+/m1/s1 |
InChI Key |
NXVYZWVJBHOCQU-SMWMPNNISA-N |
Isomeric SMILES |
CC1(CN(CCOC1)C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C5C(=C(C=C4)F)SC(=N5)N)F)OC[C@@]67CCCN6C[C@@H](C7)F)O |
Canonical SMILES |
CC1(CN(CCOC1)C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C5C(=C(C=C4)F)SC(=N5)N)F)OCC67CCCN6CC(C7)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.